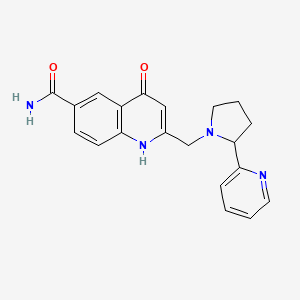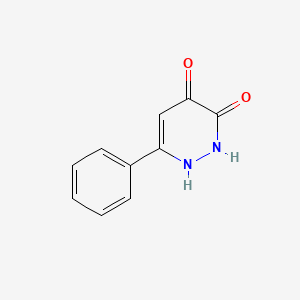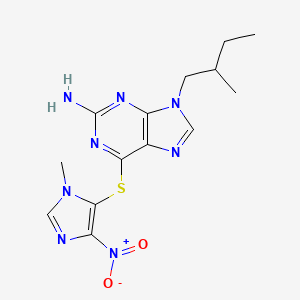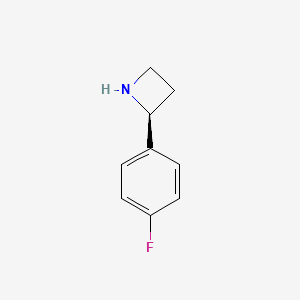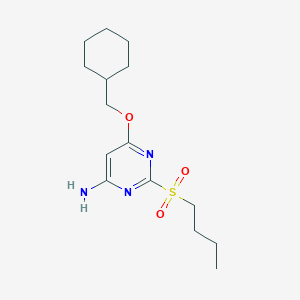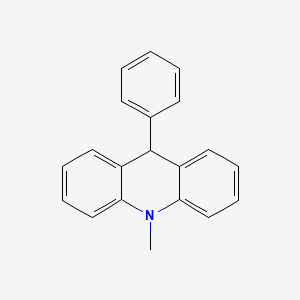![molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6](/img/structure/B12927578.png)
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two pyridazine rings connected via a sulfur atom, with chlorine atoms attached to the 3rd and 6th positions of one of the pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.
Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or other reduced forms.
科学的研究の応用
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
4-Aminopyridazine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyridazine rings and the presence of chlorine atoms make it a versatile compound for various applications.
特性
CAS番号 |
55271-42-6 |
|---|---|
分子式 |
C8H5Cl2N5S |
分子量 |
274.13 g/mol |
IUPAC名 |
5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13) |
InChIキー |
MSJPSIPIARLYLP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


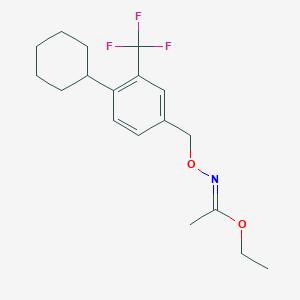


![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
